molecular formula C10H9N7O2S2 B11498757 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 696649-47-5

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11498757
CAS No.: 696649-47-5
M. Wt: 323.4 g/mol
InChI Key: UMFHJQXTZBFKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrole ring, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid buffers .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound varies based on its application. For instance, as a urease inhibitor, it interacts with the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This interaction is facilitated by the compound’s ability to form hydrogen bonds and coordinate with metal ions in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide apart is its combination of three distinct heterocyclic rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

CAS No.

696649-47-5

Molecular Formula

C10H9N7O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C10H9N7O2S2/c11-9-13-14-10(21-9)20-5-6(18)12-7-8(16-19-15-7)17-3-1-2-4-17/h1-4H,5H2,(H2,11,13)(H,12,15,18)

InChI Key

UMFHJQXTZBFKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.